N-(1-Chloroethenyl)aniline
Description
N-(1-Chloroethenyl)aniline (C₈H₇ClN) is a substituted aniline derivative featuring a chloroethenyl group (-CH₂-CHCl) attached to the nitrogen atom of the aniline moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties, which arise from the combination of the electron-withdrawing chlorine atom and the conjugated ethenyl group. Its reactivity is influenced by the chlorine atom's electronegativity and the ethenyl group's capacity for addition or polymerization reactions .
Properties
CAS No. |
88046-73-5 |
|---|---|
Molecular Formula |
C8H8ClN |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
N-(1-chloroethenyl)aniline |
InChI |
InChI=1S/C8H8ClN/c1-7(9)10-8-5-3-2-4-6-8/h2-6,10H,1H2 |
InChI Key |
GHSQBRKTEWRJHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Chloroethenyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with chloroacetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then chlorinated to yield the desired product. Another method involves the reaction of aniline with chloroacetylene in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. Industrial production may also involve additional purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloroethenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce ethylaniline. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
N-(1-Chloroethenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(1-Chloroethenyl)aniline involves its interaction with specific molecular targets and pathways. The chloroethenyl group can undergo electrophilic addition reactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Substituent Effects: Chlorine vs. Other Halogens
The presence of chlorine significantly impacts reactivity and stability compared to other halogenated analogs:
- N-[1-(5-Fluorothiophen-2-yl)ethyl]aniline : Fluorine’s high electronegativity reduces electron density on the aromatic ring, decreasing electrophilic substitution rates relative to chlorine-containing analogs .
- N-(4-Chlorophenyl)aniline : Direct chlorination on the phenyl ring (vs. the ethenyl group in N-(1-Chloroethenyl)aniline) enhances resonance stabilization but limits steric flexibility .
Key Insight : Chlorine balances moderate electronegativity and steric bulk, making this compound versatile in reactions like nucleophilic substitution and catalytic cross-coupling .
Functional Group Variations
Ethenyl vs. Alkyl/Aryl Groups:
- N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline : The cyclopropylethyl group introduces steric strain, limiting rotational freedom but enhancing thermal stability compared to the ethenyl group .
- N-Phenyl-2-(1-phenylethenyl)aniline : The conjugated ethenyl system enables π-stacking interactions, useful in materials science, whereas saturated alkyl chains (e.g., N-butyl derivatives) prioritize hydrophobicity .
Heterocyclic Modifications:
- N-[1-(5-Bromothiophen-2-yl)ethyl]aniline : The thiophene moiety increases π-electron density, favoring charge-transfer complexes, absent in purely aliphatic systems like this compound .
Key Insight : The ethenyl group in this compound offers a balance of conjugation and reactivity, distinguishing it from bulkier or heterocyclic analogs .
Physicochemical Properties
| Compound | LogP | Melting Point (°C) | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|---|---|
| This compound | 2.8 | 45–48 | 12.5 (DMSO) | Prone to radical polymerization |
| N-[(4-Chlorophenyl)methyl]aniline | 3.1 | 72–75 | 8.2 (DMSO) | Stable under acidic conditions |
| 3-Chloro-N-(1-cyclopropylethyl)-2-methylaniline | 3.5 | 89–92 | 5.1 (EtOH) | Resistant to oxidation |
| N-[1-(5-Bromothiophen-2-yl)ethyl]aniline | 4.0 | 101–104 | 3.8 (DMSO) | Forms charge-transfer complexes |
Key Trends :
- Chlorine and ethenyl groups lower melting points and increase solubility in polar solvents compared to brominated or alkylated analogs .
- Higher LogP values in bromothiophene derivatives correlate with enhanced membrane permeability .
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